

Application Notes and Protocols: Antibacterial Agent 265 for Multi-Drug Resistant Strains

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Compound of Interest

Compound Name: Antibacterial agent 265

Cat. No.: B020404

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Introduction

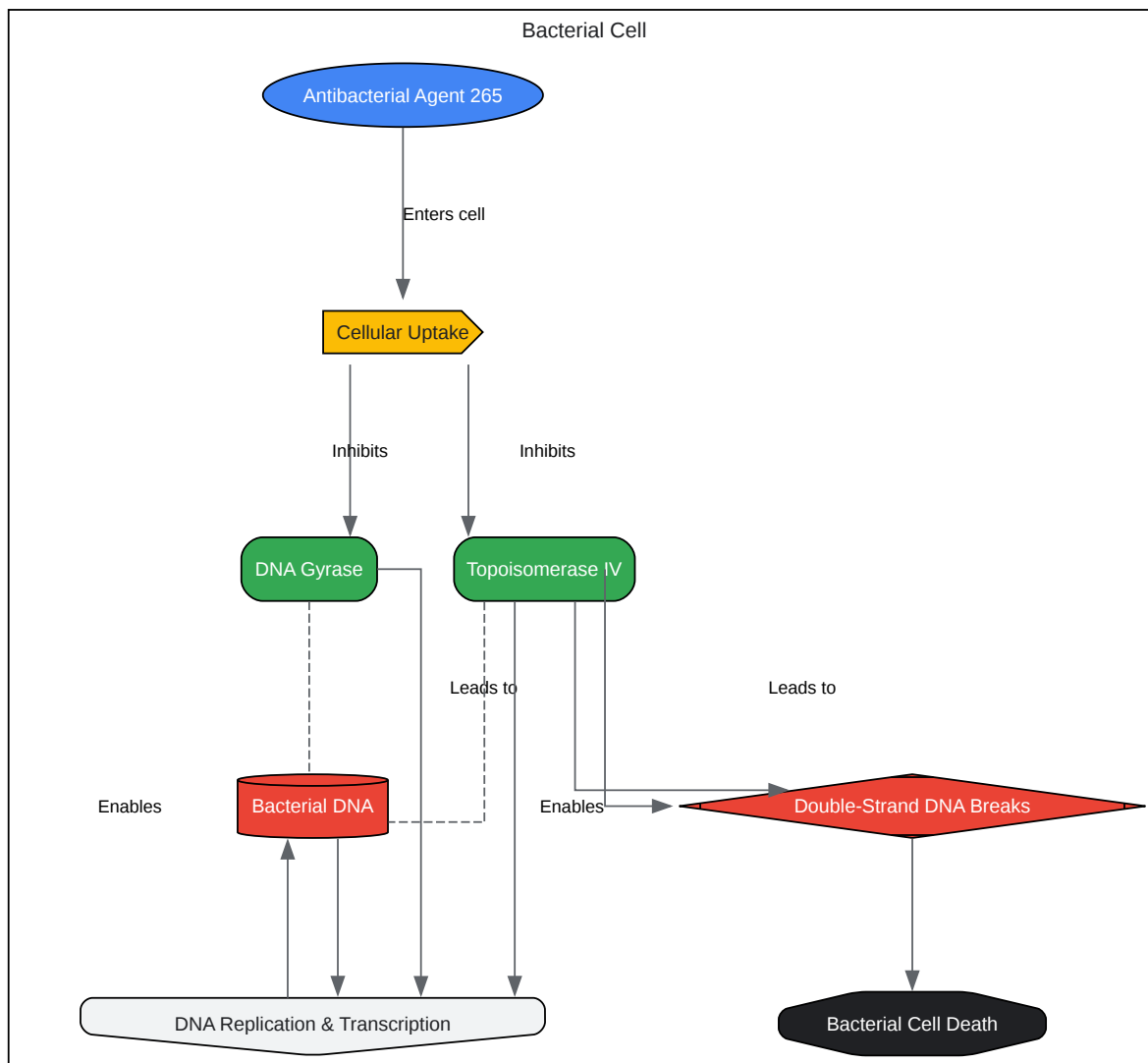
The emergence of multi-drug resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action.[1][2] **Antibacterial Agent 265** is a novel synthetic compound belonging to the [Hypothetical Class] class of antibiotics. This document provides detailed application notes and experimental protocols for the evaluation of **Antibacterial Agent 265**'s efficacy against a panel of clinically relevant multi-drug resistant bacteria. The protocols outlined herein are intended to guide researchers, scientists, and drug development professionals in the assessment of this agent's potential as a therapeutic candidate.

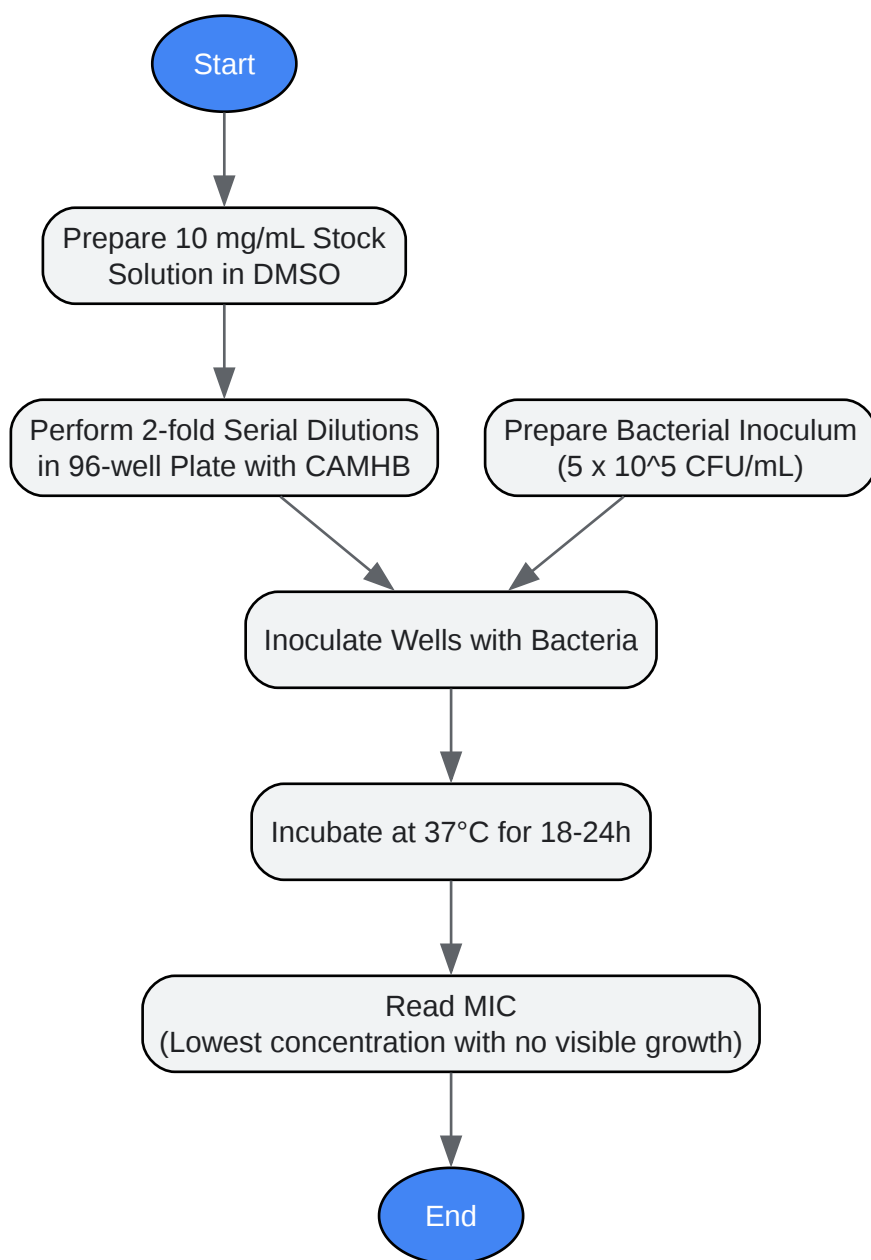
While the original discovery of an antibiotic designated AT-265 (5'-sulfamoyl-2-chloroadenosine) was reported in 1982, subsequent research on its specific activity against multi-drug resistant strains is not available in the public domain.[3] Therefore, the data and pathways presented in this document are illustrative and based on established methodologies for the characterization of new antibacterial agents.

Mechanism of Action

Antibacterial Agent 265 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that are critical for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, Agent 265 traps the

enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death. This dual-targeting mechanism contributes to its robust activity against strains resistant to other classes of antibiotics.





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References

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